molecular formula C10H10BrIN2O B8125140 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8125140
M. Wt: 381.01 g/mol
InChI Key: YMPVVJPSTWXIRQ-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 2358751-10-5) is a high-value, multifunctional chemical intermediate based on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound is supplied with a molecular formula of C10H10BrIN2O and a molecular weight of 381.01 . The 2-methoxyethyl group on the pyrrole nitrogen serves as a common protecting group, enhancing solubility and handling properties during synthetic sequences. The distinct bromo and iodo substituents at the 3- and 4-positions of the azaindole core make this reagent an ideal substrate for sequential and chemoselective metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, which are crucial for constructing complex molecular architectures . The 7-azaindole structure is a privileged scaffold in the development of kinase inhibitors . It is a key bioisostere for purines, allowing it to interact effectively with the ATP-binding sites of various kinases . Derivatives of this scaffold have been explored for their inhibitory activity against a wide range of kinases, including Janus kinase (JAK) , checkpoint kinase 1 (CHK1) , and the colony stimulated factor 1 receptor tyrosine kinase (CSF1R) . Notable FDA-approved drugs featuring this core structure include the B-Raf inhibitor vemurafenib and the CSF1R inhibitor pexidartinib, underscoring the therapeutic relevance of this chemical class . As such, this reagent is an essential building block for researchers working in anticancer drug discovery, aiming to develop new targeted therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-3-iodo-1-(2-methoxyethyl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIN2O/c1-15-5-4-14-6-8(12)9-7(11)2-3-13-10(9)14/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPVVJPSTWXIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=C(C=CN=C21)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolopyridine precursor, followed by the introduction of the 2-methoxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield pyrrolopyridine derivatives with different oxidation states.

Scientific Research Applications

Applications Overview

Application Area Description
Organic Synthesis Acts as a versatile building block for synthesizing complex organic molecules.
Medicinal Chemistry Investigated for potential pharmacological properties, including anti-cancer and anti-inflammatory effects.
Material Science Utilized in the development of materials with specific electronic or optical properties.

Organic Synthesis

In organic synthesis, 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine serves as a crucial intermediate. Its halogen substituents allow for various nucleophilic substitution reactions and cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions. These reactions facilitate the formation of new carbon-carbon bonds essential for constructing complex molecular architectures.

Case Study: Synthesis of Novel Pyrrolo[2,3-b]pyridine Derivatives

A study demonstrated the use of this compound in synthesizing novel pyrrolo[2,3-b]pyridine derivatives. The derivatives exhibited enhanced biological activity compared to their parent compounds, showcasing the compound's utility in expanding chemical libraries for drug discovery.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications. Its structural features suggest interactions with biological targets such as enzymes and receptors.

Pharmacological Studies

Research has indicated that derivatives of this compound exhibit significant anti-cancer properties. In vitro studies have shown that these compounds inhibit the growth of various cancer cell lines, making them promising candidates for further development in cancer therapeutics.

Material Science

In material science, this compound is explored for its role in developing advanced materials with unique electronic properties.

Application Example: Organic Light Emitting Diodes (OLEDs)

Research indicates that incorporating this compound into OLEDs can enhance their efficiency and stability. The compound's electronic properties contribute to improved light emission characteristics, making it suitable for optoelectronic applications.

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity and function. The 2-methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine with structurally related pyrrolo[2,3-b]pyridine derivatives, focusing on synthetic routes, physicochemical properties, and biological activity.

Compound Substituents Synthetic Yield Purity Key Biological Activity SAR Insights
This compound (Target) 4-Br, 3-I, 1-(2-methoxyethyl) Not reported Not reported FGFR/c-Met inhibition (predicted) The 2-methoxyethyl group improves solubility; halogens enable further derivatization.
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) 5-Br, 3-I, 1-H 75% (Sonogashira) 98% Intermediate for FGFR inhibitors Free NH at 1-position allows N-alkylation; iodine enables cross-coupling.
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine 4-Cl, 3-I, 1-H Not reported Not reported Not reported Chlorine at 4-position reduces steric hindrance compared to bromine.
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) 5-Br, 3-(pyridin-3-ylethynyl), 1-H 75% 98% FGFR1 inhibition (IC₅₀ = 12 nM) Ethynyl linkage enhances π-π stacking with kinase hinge region.
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) 5-Br, 1-Me 75% Not reported Not reported Methyl group at 1-position simplifies synthesis but reduces solubility.
3-Nitro-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine (6e) 3-NO₂, 5-(p-tolyl), 1-H 74% 99% Anticancer (Hep3B IC₅₀ = 0.8 µM) Nitro group at 3-position enhances electrophilicity for nucleophilic reactions.
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (9) 5-Br, 1-benzyl 99% Not reported Not reported Benzyl group increases lipophilicity, potentially improving blood-brain barrier penetration.

Key Comparative Findings:

Substitution at 1-Position :

  • The 2-methoxyethyl group in the target compound balances solubility and synthetic versatility, unlike methyl (22) or benzyl (9) groups, which reduce solubility or complicate derivatization .
  • Free NH in compounds like 15 allows N-alkylation but limits stability under physiological conditions .

Halogen Effects: Bromine at 4-position (target) vs. chlorine (13): Bromine’s larger size may enhance halogen bonding with kinase targets but could increase steric hindrance . Iodine at 3-position enables Sonogashira or Suzuki couplings for diversification, as seen in 20b and 6e .

Biological Activity :

  • Ethynyl-linked derivatives (e.g., 20b ) show superior FGFR1 inhibition (IC₅₀ = 12 nM) compared to nitro-substituted analogs (e.g., 6e ) .
  • The target compound’s predicted FGFR/c-Met activity aligns with SAR trends: electron-withdrawing groups (Br, I) enhance kinase binding, while polar substituents (2-methoxyethyl) improve pharmacokinetics .

Biological Activity

Overview

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. The presence of both bromine and iodine atoms enhances its reactivity and biological activity, making it a subject of interest in various research domains.

PropertyValue
Molecular FormulaC13H18BrI2N2O
Molecular Weight453.19 g/mol
IUPAC NameThis compound
SMILESCSi(C)CCOCN1C=C(C2=C(C=CN=C21)Br)I

The compound's structure features a pyrrolo[2,3-b]pyridine core, which is known for its role in various biological activities. The dual halogenation (bromine and iodine) contributes to its unique reactivity profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen atoms can form halogen bonds with nucleophilic sites on proteins or nucleic acids, potentially influencing enzyme activity and receptor interactions. The 2-methoxyethyl group enhances the compound's solubility and bioavailability, facilitating its cellular uptake and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity
Studies have suggested that pyrrolo[2,3-b]pyridine derivatives may inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers .

Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of tyrosine hydroxylase, an enzyme critical in dopamine synthesis. Inhibition of this enzyme could have implications for treating neurological disorders .

Neuroprotective Effects
Preliminary studies indicate that derivatives of pyrrolo[2,3-b]pyridine may exhibit neuroprotective properties by modulating inflammatory pathways and reducing oxidative stress in neuronal cells .

Case Studies

  • Anticancer Studies : A study conducted on similar pyrrolo[2,3-b]pyridine compounds demonstrated their ability to inhibit cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest .
  • Neuroprotective Studies : Research on neuroprotective effects highlighted the ability of certain derivatives to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions including halogenation and functional group modifications. This compound serves as a valuable building block in organic synthesis and medicinal chemistry for developing new therapeutic agents.

Synthetic Route Example:

  • Starting Material : Pyrrolo[2,3-b]pyridine.
  • Bromination/Iodination : Using appropriate halogenating agents.
  • Functionalization : Introduction of the 2-methoxyethyl group through alkylation reactions.
  • Purification : Employing techniques like column chromatography to isolate the final product.

Q & A

Q. Table 1. Representative Synthetic Conditions for Key Intermediates

CompoundStepReagents/ConditionsYieldPurityRef.
15 IodinationNIS, AcOH, 50°C85%98%
22 N-AlkylationNaH, MeI, THF, 0°C→rt75%N/A
20a Sonogashira CouplingPd(PPh3_3)4_4, CuI, heptane/EtOAc51%98%

Q. Table 2. Biological Activity of Analogous Derivatives

CompoundFGFR1 IC50_{50} (nM)FGFR2 IC50_{50} (nM)Selectivity (FGFR1 vs. FGFR4)Ref.
4h 79>100-fold
AZD45470.22.512.5-fold

Handling and Safety

Q. What precautions are essential during nitration or iodination steps?

  • Safety Protocols : Use fume hoods for HNO3_3-mediated nitration (e.g., compound 23 ) due to NOx_x emissions. For iodination, avoid light exposure to prevent decomposition .

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